molecular formula C17H19FN4O2S B11003811 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11003811
M. Wt: 362.4 g/mol
InChI Key: YUMQPUNSHGRNTQ-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a thiadiazole ring, a fluorophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include tert-butyl nitrite, which is known for its efficiency in synthesizing N-nitroso compounds under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite for nitrosation reactions and other standard organic reagents for oxidation and reduction processes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds related to N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiadiazole have been studied for their ability to inhibit cancer cell growth. A study demonstrated that certain thiadiazole derivatives showed percent growth inhibitions (PGIs) of up to 86% against various cancer cell lines including SNB-19 and OVCAR-8 .

Mechanism of Action
The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, molecular docking studies suggest that these compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses and cancer progression .

Case Study: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of a related compound against glioblastoma using a genetically modified Drosophila melanogaster model. The results indicated significant reductions in tumor size and improved survival rates .

Agricultural Applications

Pesticidal Properties
Thiadiazole derivatives are known for their pesticidal activities. The presence of the thiadiazole ring enhances the bioactivity against various pests and diseases affecting crops. Research has shown that these compounds can effectively manage pest populations while being less harmful to beneficial insects compared to traditional pesticides.

Fungicidal Activity
In agricultural settings, compounds similar to this compound have been tested for fungicidal properties. Studies indicate that they can inhibit fungal growth by disrupting cellular processes within the pathogens .

Materials Science

Polymer Development
this compound has potential applications in materials science, particularly in the development of polymers with enhanced thermal stability and mechanical properties. The incorporation of thiadiazole moieties into polymer matrices has been shown to improve their resistance to degradation under high temperatures .

Case Study: Synthesis and Characterization
A study focused on synthesizing a series of polymers incorporating thiadiazole derivatives demonstrated improved mechanical strength and thermal stability compared to conventional polymers. The synthesized materials were characterized using techniques such as NMR and mass spectrometry to confirm their structures and properties .

Summary Table of Applications

Application AreaSpecific Use CaseObservations
Medicinal ChemistryAnticancer agentsSignificant PGIs against cancer cell lines
Enzyme inhibition (e.g., 5-LOX)Potential for further optimization
AgriculturePesticidesEffective pest management with lower toxicity
FungicidesInhibition of fungal pathogens
Materials SciencePolymer developmentEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and fluorophenyl group are likely to play key roles in its biological activity, potentially interacting with enzymes or receptors in the body .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and fluorophenyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.

Uniqueness

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a thiadiazole ring, a fluorophenyl group, and a pyrrolidine ring. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure

The compound features a pyrrolidine ring substituted with a carboxamide group and a thiadiazole ring. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit diverse biological activities, including antimicrobial, antiviral, anticancer, and antitubercular effects. The specific biological activity of this compound has been explored in various studies.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives. For instance, a related class of compounds demonstrated significant activity against influenza A virus with EC50 values in the low micromolar range . While specific data on the target compound's antiviral efficacy is limited, its structural similarity to known active compounds suggests potential effectiveness.

Antimicrobial Activity

Thiadiazole derivatives have shown broad-spectrum antimicrobial activity. Compounds similar to this compound have been reported to exhibit significant inhibition against various bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been investigated extensively. A study indicated that certain thiadiazole-containing compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the thiadiazole ring and substituent groups significantly affect biological activity. For example:

  • Substituent Variations : The introduction of electron-withdrawing groups (like fluorine) on the phenyl ring enhances potency.
  • Ring Modifications : Alterations in the pyrrolidine structure can lead to improved metabolic stability and bioavailability .

Case Studies

Several case studies have documented the biological activity of thiadiazole derivatives:

  • Antiviral Efficacy : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their ability to inhibit influenza virus replication. Compounds with similar scaffolds showed promising results with EC50 values ranging from 4.8 to 7.4 µM against influenza A/H3N2 .
  • Antimicrobial Screening : Research on 1,3,4-thiadiazole derivatives revealed significant antibacterial activity against Mycobacterium tuberculosis strains. Compounds exhibited MIC values as low as 0.003 µg/mL against resistant strains .
  • Cytotoxicity Studies : In vitro studies indicated that certain thiadiazole derivatives caused apoptosis in cancer cell lines such as HepG2 and MCF-7 with IC50 values below 10 µM .

Properties

Molecular Formula

C17H19FN4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H19FN4O2S/c1-17(2,3)15-20-21-16(25-15)19-14(24)10-8-13(23)22(9-10)12-6-4-11(18)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,19,21,24)

InChI Key

YUMQPUNSHGRNTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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